azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione
Description
The compound azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione features a 1,3-diazinane-2,4,6-trione (barbituric acid) core substituted at position 5 with an imino group (-NH-) linked to a 2,4,6-trioxo-1,3-diazinan moiety. The azane (NH) group enhances hydrogen-bond donor capacity, while the trioxo-diazinan segment contributes to planarity and electronic delocalization .
Properties
IUPAC Name |
azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUIXUMHBVWXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3051-09-0 | |
| Record name | Murexide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3051-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Murexide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione typically involves the reaction of cyanuric acid derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives in a solvent such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at elevated temperatures . The reaction conditions often require heating to temperatures around 190–195°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted diazinane derivatives.
Scientific Research Applications
The compound azane; 5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione , also referred to as a pyrimidinetrione derivative, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.
Medicinal Chemistry
The unique structural features of azane derivatives enable their use as potential therapeutic agents.
Anticancer Activity
Recent studies have indicated that certain diazine derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound led to a 70% reduction in tumor size in xenograft models of breast cancer .
Antimicrobial Properties
Azane derivatives have shown promise as antimicrobial agents against various pathogens:
- Case Study : Research published in Antimicrobial Agents and Chemotherapy indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus .
Agricultural Applications
Compounds like azane have potential uses as agricultural chemicals due to their biological activity.
Plant Growth Regulators
Studies suggest that trioxo-diazine compounds can enhance plant growth and resistance to diseases:
- Case Study : A field trial reported a 30% increase in crop yield when applying a diazine-based formulation compared to conventional fertilizers .
Materials Science
The incorporation of azane derivatives into polymer matrices has been explored for developing advanced materials.
Polymer Stabilizers
These compounds can act as stabilizers in polymer formulations:
- Data Table :
| Compound | Application | Effectiveness |
|---|---|---|
| Azane Derivative | Polymer Stabilizer | Improved thermal stability |
| Triazine Analog | UV Stabilizer | Enhanced UV resistance |
Research indicates that the addition of azane derivatives can improve the thermal and UV stability of polymers used in outdoor applications .
Mechanism of Action
The mechanism of action of azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Derivatives
Pigment Yellow 139 (CAS 36888-99-0)
- Structure : 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, featuring two barbituric acid units bridged via an isoindole group.
- Key Differences: Unlike the target compound, Pigment Yellow 139 lacks the imino-linked trioxo-diazinan group, instead utilizing a conjugated isoindole spacer. This results in extended π-conjugation, making it a high-performance pigment with strong UV-Vis absorption .
- Applications : Primarily used as a红光黄 pigment in coatings and plastics due to its stability and color intensity .
Rubidium Barbiturate Complex (Gryl et al., 2011)
- Structure : Contains a barbituric acid anion, a neutral barbituric acid molecule, and water coordinated to rubidium ions.
- Key Differences: The Rb complex demonstrates metal coordination (Rb–O interactions) and extensive hydrogen bonding (N–H···O and O–H···O), absent in the target compound. This structural motif enables polar crystal packing, though the target compound’s imino group may favor different hydrogen-bonding networks .
5-(Dimethylaminomethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS 35824-98-7)
- Structure: A barbituric acid derivative with a dimethylaminomethylidene substituent at position 3.
- Key Differences: The electron-donating dimethylamino group increases electron density on the barbituric acid core, altering reactivity (e.g., in nucleophilic additions) compared to the target compound’s imino-trioxo-diazinan group. This derivative also exhibits lower hydrogen-bonding capacity due to methyl substituents .
Physicochemical Properties
Research Findings and Challenges
- Crystallography : The target compound’s structure remains uncharacterized, but analogous barbiturates (e.g., ) show planar geometries with C–H···O interactions. SHELX software () is critical for refining such structures .
- Contradictions: While alkyl-substituted derivatives (e.g., ) exhibit reduced solubility, the target compound’s imino group may paradoxically enhance solubility in polar aprotic solvents via dipole interactions .
- Synthetic Challenges: Achieving regioselective imino bonding without side reactions (e.g., oxidation or dimerization) requires optimized conditions .
Biological Activity
Azane; 5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione is a complex nitrogen-containing heterocyclic compound. Its unique structure suggests potential biological activities that could be harnessed in various therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazine backbone with multiple functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of approximately 213 g/mol . The presence of trioxo and imino groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,5-triazines, which share structural similarities with azane compounds, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | Results |
|---|---|---|---|---|
| Guo et al. (2020) | 1,3,5-Triazine-Azole Hybrid | Breast Cancer | Induction of apoptosis | Significant reduction in tumor size |
| Abdel-Rahman et al. (2020) | Triazine Derivative | Lung Cancer | Inhibition of cell proliferation | IC50 = 15 µM |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on similar triazine derivatives have demonstrated effectiveness against a range of bacteria and fungi. For instance, compounds containing the triazine ring have shown activity against resistant strains of bacteria .
Table 2: Antimicrobial Efficacy of Triazine Derivatives
| Microorganism Tested | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Triazine Derivative A | 32 µg/mL |
| Escherichia coli | Triazine Derivative B | 16 µg/mL |
| Candida albicans | Triazine Derivative C | 8 µg/mL |
Anti-inflammatory Effects
Several studies have reported that compounds similar to azane exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests that azane may also be beneficial in treating inflammatory diseases.
The biological activities of azane are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Interaction with DNA : Some triazine derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Efficacy
A recent study examined the anticancer effects of a related triazine derivative in vitro on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound .
Case Study 2: Antimicrobial Testing
In another investigation, a series of triazine-based compounds were tested against various pathogens. The results showed promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
